molecular formula C16H26N2O3S B5668268 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine

1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B5668268
M. Wt: 326.5 g/mol
InChI Key: POLYNMUTYIBDSL-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-4-(propylsulfonyl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate for the development of novel therapeutic agents. It belongs to a class of compounds known as piperazine sulfonyl derivatives, which are frequently explored for their potential biological activities and their utility in constructing more complex molecular architectures . The structure features a piperazine ring core, a common pharmacophore in drug discovery, which is substituted at one nitrogen with a propylsulfonyl group and at the other with a 4-ethoxybenzyl group. The sulfonyl moiety is a key functional group that can influence the compound's physicochemical properties and its ability to interact with biological targets, potentially acting as a hydrogen bond acceptor . The 4-ethoxybenzyl substituent is an aromatic ether, a structural feature present in various bioactive molecules. This specific combination of substituents makes this compound a valuable scaffold for researchers working in hit-to-lead optimization and structure-activity relationship (SAR) studies. Synthesis of this compound typically involves multi-step organic reactions, which may include the alkylation of a piperazine precursor with a 4-ethoxybenzyl halide derivative, followed by sulfonylation using propylsulfonyl chloride . Alternatively, similar compounds have been synthesized via Lewis acid-catalyzed reactions, such as the condensation of an ethoxybenzene derivative with a suitable benzyl precursor, which could be adapted for the production of this reagent . Purification is commonly achieved using techniques such as column chromatography on silica gel and recrystallization from solvents like ethyl acetate or methanol to obtain a high-purity product suitable for research applications . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-3-13-22(19,20)18-11-9-17(10-12-18)14-15-5-7-16(8-6-15)21-4-2/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLYNMUTYIBDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Chromatographic Characterization

Elemental Analysis (Combustion Analysis) for Compositional Verification

Without access to proprietary laboratory results or more detailed scholarly articles focusing on the specific analytical chemistry of this compound, the creation of an accurate and scientifically verifiable article according to the user's instructions cannot be fulfilled at this time.

Computational and Theoretical Investigations

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. For a flexible molecule like 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine, which contains a piperazine (B1678402) ring and several rotatable bonds, conformational analysis is key to identifying its most stable forms.

The piperazine ring typically adopts a chair conformation, which is its most stable form. However, the substituents on the nitrogen atoms can exist in either axial or equatorial positions, leading to different conformers. In the case of this compound, the large ethoxybenzyl and propylsulfonyl groups are expected to preferentially occupy the equatorial positions to minimize steric hindrance. This arrangement leads to a more stable, lower-energy conformer.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to identify the most stable conformers. By systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. For this compound, the global minimum energy conformer is predicted to have the piperazine ring in a chair conformation with both the 4-ethoxybenzyl and propylsulfonyl groups in equatorial positions.

ConformerPiperazine Ring Conformation4-ethoxybenzyl Group PositionPropylsulfonyl Group PositionRelative Energy (kcal/mol)
Equatorial-EquatorialChairEquatorialEquatorial0.00 (Global Minimum)
Axial-EquatorialChairAxialEquatorial+5.2
Equatorial-AxialChairEquatorialAxial+4.8
Axial-AxialChairAxialAxial+10.5
Twist-BoatTwist-Boat--+6.0

The piperazine ring is not static; it can undergo a process called ring inversion, where it flips from one chair conformation to another. This process involves passing through higher-energy transition states, such as the twist-boat conformation. The energy required to overcome this barrier is known as the torsional barrier.

The energy barrier for ring inversion in piperazine itself is approximately 10-11 kcal/mol. The presence of bulky substituents, like those in this compound, can influence this barrier. Theoretical calculations can model this inversion process and determine the energy of the transition states. For this molecule, the calculated energy barrier for the interconversion between the two chair forms is a key parameter in understanding its dynamic behavior.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. These calculations are performed on the optimized molecular geometry to ensure accuracy.

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

For this compound, the HOMO is expected to be localized on the electron-rich 4-ethoxybenzyl group, while the LUMO is likely to be centered on the electron-withdrawing propylsulfonyl group and the piperazine ring.

The Molecular Electrostatic Potential (MEP) surface is another important tool. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). In this compound, the oxygen atoms of the ethoxy and sulfonyl groups, as well as the nitrogen atoms of the piperazine ring, are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms are regions of positive potential.

ParameterCalculated Value (eV)
HOMO Energy-6.25
LUMO Energy-0.89
HOMO-LUMO Gap5.36

The distribution of electric charge within a molecule can be quantified using various population analysis schemes, such as Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, providing insight into its polarity and reactivity. In this compound, the oxygen, nitrogen, and sulfur atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms will have positive partial charges of varying magnitudes. This charge distribution influences how the molecule interacts with other molecules and its environment.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. By performing a vibrational frequency analysis on the optimized geometry of this compound, a theoretical IR and Raman spectrum can be generated.

This theoretical spectrum can be compared with experimental spectra to confirm the molecular structure and to aid in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups present in the molecule.

Vibrational ModeCalculated Frequency (cm-1)Description
ν(C-H)aromatic3100-3000Stretching of C-H bonds in the benzene (B151609) ring
ν(C-H)aliphatic3000-2850Stretching of C-H bonds in the piperazine, ethyl, and propyl groups
ν(C=C)1610, 1515Stretching of C=C bonds in the benzene ring
δ(CH2)1470-1440Bending of CH2 groups
ν(S=O)1350, 1160Asymmetric and symmetric stretching of the sulfonyl group
ν(C-O-C)1250Stretching of the ether linkage
ν(C-N)1100-1000Stretching of C-N bonds in the piperazine ring
ν(S-N)950Stretching of the sulfonamide bond

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic behavior and conformational flexibility of a molecule over time. For this compound, MD simulations would reveal the energetically preferred three-dimensional arrangements and the transitions between them, which are crucial for understanding its interactions with biological targets.

The simulation would typically model the molecule's behavior in a solvated environment to mimic physiological conditions. The primary focus of such a study would be the rotational freedom around several key single bonds and the conformation of the piperazine ring. The piperazine ring is expected to predominantly adopt a stable chair conformation to minimize steric strain, with the bulky 4-ethoxybenzyl and propylsulfonyl substituents occupying the more favorable equatorial positions.

Analysis of the simulation trajectory would allow for the characterization of the conformational landscape by monitoring key dihedral angles. This reveals the most stable rotamers (rotational isomers) and the energy barriers for conversion between them.

Table 1: Key Dihedral Angles and Expected Conformational Preferences

This interactive table outlines the principal dihedral angles in this compound that would be analyzed in a molecular dynamics simulation to define its conformational landscape.

Dihedral AngleAtoms Defining the AngleDescriptionExpected Stable Conformation
ω1C(aromatic)-C(benzyl)-N(piperazine)-C(piperazine)Rotation of the benzyl (B1604629) group relative to the piperazine ring.A staggered arrangement is expected to minimize steric hindrance.
ω2C(piperazine)-N(piperazine)-S(sulfonyl)-C(propyl)Orientation of the propylsulfonyl group relative to the piperazine ring.Influenced by electronic effects and steric factors, likely preferring an orientation that minimizes clashes with the piperazine ring.
ω3C(aromatic)-O(ethoxy)-C(ethyl)-C(methyl)Rotation within the ethoxy side chain.The ethyl group will likely adopt a staggered conformation.
ω4N(piperazine)-S(sulfonyl)-C(propyl)-C(propyl)Rotation of the propyl group attached to the sulfur atom.Staggered conformations (anti or gauche) would be energetically favored over eclipsed conformations.

Theoretical Spectroscopic Prediction (e.g., Theoretical NMR Chemical Shifts)

Theoretical calculations, particularly using Density Functional Theory (DFT), are a standard method for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming the structure of a synthesized compound by comparing the theoretical spectrum to the experimental one.

The process involves first finding the molecule's lowest energy geometry through optimization calculations. Subsequently, a specialized calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method, is performed on this optimized structure to predict the ¹H and ¹³C NMR chemical shifts.

For this compound, the predicted shifts would reflect the unique electronic environment of each atom. For example, the protons on the benzyl ring would be influenced by the electron-donating ethoxy group, while the piperazine protons' shifts would be dictated by the adjacent electron-withdrawing sulfonyl group and the benzyl group.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts

This interactive table presents theoretically expected ¹³C NMR chemical shifts for key carbon atoms in this compound. The values are illustrative and would be refined by actual quantum chemical calculations.

Carbon Atom LocationTypeExpected Chemical Shift Range (ppm)Rationale for Shift
Piperazine ringAdjacent to N-benzyl50 - 55Typical range for a carbon next to a tertiary amine in a six-membered ring.
Piperazine ringAdjacent to N-sulfonyl45 - 50Shielded slightly due to the strong electron-withdrawing nature of the sulfonyl group.
Benzyl groupBenzylic CH₂60 - 65Influenced by the adjacent aromatic ring and the nitrogen atom.
Benzyl groupAromatic C-O155 - 160Deshielded due to direct attachment to the electronegative oxygen atom.
Propylsulfonyl groupCH₂ adjacent to S55 - 60Significantly deshielded by the electron-withdrawing sulfonyl group.
Propylsulfonyl groupTerminal CH₃10 - 15Typical range for an aliphatic methyl group, relatively unaffected by distant functional groups.

Structure-Property Relationships: A Theoretical Perspective

Computational chemistry provides profound insights into how a molecule's structural features determine its chemical properties, such as stability and reactivity.

Chemical Reactivity: Reactivity can be understood by analyzing the molecule's electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO, representing the most available electrons, is likely localized on the electron-rich 4-ethoxybenzyl moiety, making it the probable site for electrophilic attack. Conversely, the LUMO, which indicates the most accessible region for accepting electrons, is expected to be concentrated around the electron-deficient propylsulfonyl group, marking it as a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, regions of high electron density (negative potential) are expected around the oxygen atoms of the sulfonyl and ethoxy groups, and the nitrogen atoms of the piperazine ring. These are sites prone to interaction with electrophiles or hydrogen bond donors. Regions of low electron density (positive potential) would be found around the hydrogen atoms and the sulfur atom, indicating susceptibility to nucleophilic attack.

Table 3: Theoretical Structure-Reactivity Relationships

This interactive table summarizes the predicted relationship between the structural components of this compound and its chemical reactivity from a theoretical standpoint.

Structural FeatureKey Electronic PropertyPredicted Reactivity Implication
4-Ethoxybenzyl RingHigh HOMO density, Negative Electrostatic Potential on OxygenPrimary site for electrophilic attack; contributes to overall nucleophilicity.
Propylsulfonyl GroupHigh LUMO density, Positive Electrostatic Potential on SulfurPotential center for nucleophilic attack; acts as a strong electron-withdrawing group.
Piperazine NitrogensNegative Electrostatic Potential, Lone Pair AvailabilityBasic centers, likely sites for protonation or coordination to metal ions.

Structure Activity Relationship Sar Studies from a Purely Chemical Design Perspective

Design Principles for Analogues and Derivatives

The design of new chemical entities based on the 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine scaffold involves a rational, stepwise approach to structural modification. The piperazine (B1678402) scaffold is recognized as a versatile and privileged structure in drug discovery, in part because its two nitrogen atoms allow for straightforward, independent derivatization, enabling fine-tuning of molecular properties. nih.govtandfonline.com

The 4-ethoxybenzyl group attached to the N1 position of the piperazine ring offers multiple avenues for modification to alter the compound's steric and electronic properties.

Replacement of the Phenyl Ring : The entire phenyl ring can be replaced with other aromatic systems to explore a larger chemical space. For instance, substitution with a naphthyl ring, as seen in compounds like 1-(2-naphthylmethyl)-4-benzylpiperazine, introduces a more extensive, lipophilic surface. nih.gov Alternatively, replacing the phenyl ring with various heteroaromatic rings (e.g., pyridine, thiophene, furan) can introduce new hydrogen bonding capabilities and alter the molecule's polarity and metabolic profile. nih.gov

Modification of the Benzyl (B1604629) Linker : The benzylic CH₂ group connecting the phenyl ring to the piperazine can be modified. For example, introducing substituents on this carbon or incorporating it into a larger cycloalkyl ring can impose conformational constraints on the molecule.

Table 1: Potential Modifications of the 4-Ethoxybenzyl Moiety This table is generated based on established chemical design principles.

Modification TypeExample of Modified Group (R¹)Rationale for Modification
Positional Isomerism2-EthoxybenzylEvaluate steric and electronic effects of substituent position.
Alkoxy Chain Variation4-MethoxybenzylModulate lipophilicity and size.
Electron-Withdrawing Group4-ChlorobenzylAlter electronic properties of the aromatic ring. nih.govresearchgate.netbenthamdirect.com
Electron-Donating Group4-MethylbenzylModify electronic properties and lipophilicity.
Ring System ReplacementNaphthylmethylIncrease surface area and lipophilicity. nih.gov
Heteroaromatic ReplacementPyridinylmethylIntroduce polarity and potential new interaction sites. nih.gov

The propylsulfonyl group at the N4 position is a key structural feature. Modifications here can influence the molecule's polarity, hydrogen bond accepting capacity, and chemical stability.

Alkyl Chain Length and Branching : The length of the n-propyl chain can be systematically altered (e.g., methylsulfonyl, ethylsulfonyl, butylsulfonyl) to probe the effect of size and lipophilicity on the molecule's properties. Branched alkyl groups, such as isopropyl or tert-butyl, can be introduced to increase steric bulk near the sulfonyl moiety.

Aryl and Heteroaryl Sulfonyl Groups : Replacing the propyl group with an aryl group, such as in benzenesulfonyl derivatives, introduces a rigid, aromatic component. The phenyl ring of this group can itself be substituted with various electron-donating or electron-withdrawing groups to fine-tune electronic properties. nih.gov Chrysin-based sulfonylpiperazines, for example, have been synthesized with a range of substituted benzenesulfonyl chlorides. nih.gov

Table 2: Potential Variations of the Propylsulfonyl Group This table is generated based on established chemical design principles.

Modification TypeExample of Modified Group (R²)Rationale for Modification
Alkyl Chain HomologationEthylsulfonylSystematically alter size and lipophilicity.
Alkyl Chain BranchingIsopropylsulfonylIntroduce steric bulk.
Aryl SubstitutionBenzenesulfonylIntroduce aromatic character and rigidity.
Substituted Aryl4-ChlorobenzenesulfonylModulate electronic properties of the sulfonyl moiety. nih.gov
Substituted Aryl4-MethoxybenzenesulfonylAlter electronic properties and potential for interactions. nih.gov

Ring Homologation : Expanding the piperazine ring to a homopiperazine (B121016) (a seven-membered ring) can significantly alter the conformational flexibility and the spatial arrangement of the two nitrogen substituents.

Ring Contraction/Replacement : Replacing the piperazine with a piperidine (B6355638) ring is another common strategy. nih.gov This removes one nitrogen atom, changing the compound's basicity and hydrogen bonding potential. Bridged piperidines can also be used to create more rigid analogues with potentially lower lipophilicity. nih.gov

Substitution on the Piperazine Carbons : While synthetically more challenging, introducing substituents directly onto the carbon atoms of the piperazine ring can create chiral centers and restrict ring conformation. mdpi.com This approach allows for a more three-dimensional exploration of the chemical space. mdpi.com

Table 3: Potential Modifications of the Piperazine Ring This table is generated based on established chemical design principles.

Modification TypeExample of Modified RingRationale for Modification
Ring HomologationHomopiperazineIncrease conformational flexibility. nih.gov
Ring ReplacementPiperidineAlter basicity and remove one nitrogen atom. nih.gov
RigidificationBridged PiperidineIntroduce conformational constraint and potentially lower lipophilicity. nih.gov
Carbon SubstitutionMethyl-substituted piperazineRestrict ring conformation and introduce chirality. mdpi.com

Synthetic Accessibility and Challenges for Analogue Synthesis

The synthesis of 1,4-disubstituted piperazines like this compound and its analogues typically follows a modular, stepwise approach. A common strategy involves the sequential functionalization of piperazine itself.

A plausible synthetic route would start with the mono-N-alkylation of piperazine with 4-ethoxybenzyl chloride. This step can be challenging due to the potential for dialkylation, where the benzyl group adds to both nitrogen atoms, leading to a symmetric N,N'-bis(4-ethoxybenzyl)piperazine byproduct. Careful control of stoichiometry and reaction conditions is required to maximize the yield of the desired mono-substituted intermediate. The second step involves the sulfonylation of the remaining secondary amine with propylsulfonyl chloride in the presence of a base to yield the final product.

Key Synthetic Challenges :

Regioselectivity : Ensuring mono-substitution in the first step is a common hurdle in piperazine chemistry. The use of a large excess of piperazine can favor the mono-substituted product, but this complicates purification.

Purification : The basic nature of piperazine derivatives can make chromatographic purification difficult. Byproducts from side reactions, such as dialkylation or unreacted starting materials, can be challenging to separate.

C-H Functionalization : The synthesis of analogues with substitutions directly on the piperazine ring's carbon skeleton requires more advanced and often lower-yielding synthetic methods, such as directed lithiation or photoredox catalysis. mdpi.com

Correlation of Structural Features with Synthesizability and Stability (Purely Chemical)

The chemical structure of an analogue directly influences its ease of synthesis and its inherent chemical stability.

Synthesizability : Steric hindrance is a major factor. For example, attempting to react a bulky sulfonyl chloride with a piperazine already bearing a sterically demanding group at the N1 position can lead to slow reaction rates and low yields. Similarly, ortho-substituents on the benzyl ring can sterically hinder the initial N-alkylation step.

Chemical Stability : The stability of analogues can be influenced by the chosen substituents. Molecules are susceptible to degradation pathways like hydrolysis and oxidation. isaacpub.org

Hydrolytic Stability : The sulfonylpiperazine linkage (sulfonamide) is generally very stable to hydrolysis, much more so than a carboxamide or ester linkage. However, other functional groups introduced during analogue design could be labile. For instance, replacing the ethoxy group with an ester group would introduce a site susceptible to hydrolysis under acidic or basic conditions.

Oxidative Stability : The benzyl group, particularly the benzylic carbon, can be susceptible to oxidation. The ethoxy group itself is generally stable, but replacing it with more oxidatively labile groups could compromise the molecule's shelf-life. The sulfur atom in the sulfonyl group is in its highest oxidation state (S(VI)) and is therefore resistant to further oxidation.

Lipophilicity and Stability : Lipophilicity, a key physicochemical property, is strongly correlated with the structural features of the molecule. nih.gov Increasing alkyl chain lengths on either the benzyl or sulfonyl moieties will increase lipophilicity. nih.govmdpi.com While not a direct measure of chemical stability, highly lipophilic compounds can sometimes present challenges in handling, purification, and formulation due to poor aqueous solubility. mdpi.com

Mechanistic Insights into Key Synthetic Steps

Detailed Reaction Pathway Analysis for N-Alkylation

The introduction of the 4-ethoxybenzyl group onto a piperazine (B1678402) nitrogen atom is typically achieved via a nucleophilic substitution reaction. mdpi.com The most common pathway for this transformation is the bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.calibretexts.org This reaction involves the piperazine nitrogen atom acting as a nucleophile, attacking an electrophilic benzylic carbon atom of a 4-ethoxybenzyl halide, such as 4-ethoxybenzyl bromide.

The SN2 reaction pathway is a concerted, single-step process. libretexts.org The nucleophilic nitrogen atom attacks the carbon atom bearing the leaving group (e.g., bromide) from the opposite side, a trajectory known as "backside attack". libretexts.orgmasterorganicchemistry.com This approach is necessary to minimize steric and electronic repulsion between the incoming nucleophile and the outgoing leaving group, both of which are electron-rich. libretexts.org

The key steps in the N-alkylation pathway are as follows:

Nucleophilic Attack: The lone pair of electrons on the secondary amine of a 1-(propylsulfonyl)piperazine (B2755524) intermediate initiates a backside attack on the electrophilic benzylic carbon of 4-ethoxybenzyl bromide.

Transition State Formation: As the new nitrogen-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break. This occurs through a single transition state where the central carbon atom is transiently five-coordinate, adopting a trigonal bipyramidal geometry. masterorganicchemistry.com

Product Formation: The reaction concludes with the complete formation of the C-N bond and the expulsion of the bromide ion, resulting in the formation of a piperazinium bromide salt.

Deprotonation: A base, such as potassium carbonate or an excess of the starting amine, is required to neutralize the acidic proton on the newly formed tertiary ammonium (B1175870) salt, yielding the final neutral product, 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine. ucalgary.camnstate.edu

Direct alkylation of unsubstituted piperazine can lead to a mixture of mono- and di-alkylated products, as the initial product is still nucleophilic. ucalgary.cayoutube.com To achieve selective mono-alkylation, strategies such as using a large excess of piperazine or employing a protecting group on one of the nitrogen atoms are often utilized. researchgate.netresearchgate.net

Table 1: Factors Influencing the SN2 N-Alkylation Mechanism
FactorMechanistic ImplicationOptimal Condition for this compound Synthesis
Substrate Structure The reaction is fastest for sterically unhindered electrophiles (methyl > primary > secondary). masterorganicchemistry.com The benzylic carbon of 4-ethoxybenzyl halide is a primary carbon, which is favorable for SN2 reactions.Use of 4-ethoxybenzyl chloride or bromide.
Nucleophile The secondary amine of the piperazine derivative is a moderately strong nucleophile, suitable for attacking the electrophilic carbon.1-(propylsulfonyl)piperazine.
Leaving Group A good leaving group is a weak base that can stabilize the negative charge. The order of reactivity is typically I > Br > Cl.Bromide or iodide are preferred leaving groups over chloride.
Solvent Polar aprotic solvents (e.g., acetonitrile, DMF) are ideal as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.Acetonitrile or Dimethylformamide (DMF).
Base A non-nucleophilic base is required to neutralize the generated acid (H-X) without competing in the alkylation reaction. mnstate.eduPotassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA). researchgate.net

Mechanism of Sulfonylation on Piperazine Nitrogen

The formation of the sulfonamide linkage involves the reaction of a piperazine nitrogen with a sulfonyl chloride, such as propylsulfonyl chloride. ijarsct.co.in This reaction is a form of nucleophilic substitution at a sulfur center. While it can be compared to acylation at a carbonyl carbon, the hexavalent sulfur atom presents a different electronic environment. The most widely accepted mechanism for the sulfonylation of amines is a stepwise addition-elimination pathway that proceeds through a tetrahedral intermediate. ijarsct.co.inorganic-chemistry.org

The detailed mechanistic steps are:

Nucleophilic Addition: The lone pair of the nitrogen atom on the 1-(4-ethoxybenzyl)piperazine (B3368790) intermediate attacks the highly electrophilic sulfur atom of propylsulfonyl chloride. This attack leads to the formation of a transient, high-energy tetrahedral intermediate, with the sulfur atom becoming tetracoordinate and bearing a formal negative charge that is delocalized across the two oxygen atoms.

Intermediate Collapse and Elimination: This tetrahedral intermediate is unstable and rapidly collapses. The S-Cl bond breaks, and the chloride ion is expelled as the leaving group. Simultaneously, the bonding electrons reform the S=O double bond character.

Deprotonation: The immediate product is a protonated sulfonamide (a sulfonyl ammonium salt). A base, which can be another molecule of the piperazine starting material or an added base like triethylamine, removes the proton from the nitrogen to yield the final, neutral this compound.

An alternative, concerted SN2-like mechanism, where the N-S bond forms as the S-Cl bond breaks through a single trigonal bipyramidal transition state, is also considered. However, evidence often favors the stepwise pathway, especially with strong amine nucleophiles like piperazine.

Table 2: Comparison of Proposed Mechanisms for Sulfonylation
FeatureAddition-Elimination MechanismConcerted (SN2-like) Mechanism
Number of Steps Two (addition and elimination), plus a final deprotonation.One (concerted bond formation/breaking), plus a final deprotonation.
Key Intermediate A distinct, albeit transient, tetrahedral intermediate.No intermediate, only a single transition state.
Transition State(s) Two transition states: one for the formation of the intermediate and one for its collapse.A single trigonal bipyramidal transition state.
Supporting Evidence Generally favored for reactions with strong nucleophiles like secondary amines. The stability of the tetrahedral intermediate is a key factor.May be operative for less reactive nucleophiles or under specific reaction conditions.

Investigation of Intermediates and Transition States

The detailed characterization of transient species like intermediates and transition states provides profound insight into reaction mechanisms. These are often investigated through a combination of kinetic studies and computational chemistry.

N-Alkylation (SN2 Pathway):

Transition State: The SN2 reaction does not proceed through a stable intermediate but rather a single transition state. libretexts.org Computational studies, often using Density Functional Theory (DFT), can model this state. mdpi.comresearchgate.net For the N-alkylation of piperazine with 4-ethoxybenzyl bromide, the transition state would feature an elongated C-Br bond and a partially formed N-C bond. The central benzylic carbon atom is sp²-hybridized and planar with the three other substituents (two hydrogens and the phenyl ring), with the nucleophile and leaving group occupying the apical positions of a trigonal bipyramid. The negative charge is distributed between the incoming nucleophile (piperazine nitrogen) and the outgoing leaving group (bromide).

Sulfonylation (Addition-Elimination Pathway):

Tetrahedral Intermediate: The key species in this pathway is the tetrahedral intermediate. This intermediate possesses a tetracoordinate sulfur atom bonded to the piperazine nitrogen, the propyl group, two oxygen atoms, and the chlorine atom. It is a high-energy species but represents a true minimum on the potential energy surface. Its existence, though fleeting, is a cornerstone of the stepwise mechanism.

Transition States: The reaction profile features two primary transition states.

TS1 (Formation of Intermediate): The first transition state is associated with the nucleophilic attack of the nitrogen on the sulfur atom. Kinetic isotope effect (KIE) studies can provide information about the structure of this transition state. nih.govresearchgate.net For sulfuryl transfer reactions, a significant KIE for the leaving group and a small inverse KIE for the nucleophile would support a transition state with substantial S-Cl bond cleavage and minimal N-S bond formation.

Table 3: Characteristics of Transient Species in the Synthesis
ReactionSpeciesTypeKey Geometric FeaturesElectronic Characteristics
N-Alkylation [Piperazine---C---Br]Transition StateTrigonal bipyramidal geometry at carbon.Partial N-C bond formation, partial C-Br bond cleavage. Delocalized negative charge.
Sulfonylation TS1Transition StatePartial N-S bond formation. Sulfur geometry moving towards tetrahedral.Charge buildup on nitrogen and sulfonyl oxygens.
[R₂N-SO₂(R')-Cl]⁻IntermediateTetrahedral geometry at sulfur.Formal negative charge on sulfur, delocalized onto oxygen atoms.
TS2Transition StatePartial S-Cl bond cleavage. Sulfur geometry returning towards tetrahedral (in the product sulfonamide).Charge dissipating as the chloride ion departs.

Future Directions in Fundamental Chemical Research

Exploration of Novel and Efficient Synthetic Routes for the Compound and its Chemical Analogues

The synthesis of 1,4-disubstituted piperazines is a well-established area of organic chemistry, but there remains significant scope for developing more efficient, sustainable, and high-yielding methodologies. tandfonline.com Traditional synthesis of 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine would likely involve a two-step process: N-benzylation of piperazine (B1678402) followed by N-sulfonylation, or the reverse.

Future research could focus on several innovative approaches:

Convergent Synthesis: Designing one-pot or tandem reactions where piperazine reacts with both 4-ethoxybenzyl halide and propylsulfonyl chloride under a single set of conditions, potentially using orthogonal protecting group strategies or carefully controlled reaction parameters.

Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability. Continuous flow processes can offer precise control over temperature, pressure, and reaction time, often leading to higher yields and purity compared to batch synthesis.

Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., water, supercritical CO2), recyclable catalysts, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation). For instance, reductive amination using 4-ethoxybenzaldehyde (B43997) and piperazine with a recyclable catalyst would be a greener alternative to using benzyl (B1604629) halides. nih.gov

Combinatorial Synthesis: Developing solid-phase or solution-phase combinatorial methods to rapidly generate a library of chemical analogues by varying the substituents on the benzyl and sulfonyl groups. This would facilitate the exploration of structure-property relationships.

Below is a comparative table of potential synthetic strategies.

Synthetic StrategyDescriptionPotential AdvantagesResearch Focus
Stepwise SynthesisSequential N-alkylation and N-sulfonylation of piperazine. nih.govReliable, well-understood reaction mechanisms.Optimization of catalysts, solvents, and reaction conditions for each step.
Convergent One-Pot SynthesisCombining multiple reaction steps into a single process without isolating intermediates.Reduced waste, time, and resource consumption.Development of compatible reaction conditions and catalyst systems.
Flow ChemistryPerforming the synthesis in a continuous flow reactor.Enhanced safety, scalability, and process control; improved yield and purity.Reactor design, optimization of flow parameters, and integration of in-line purification.
Photocatalytic MethodsUsing light to drive the chemical reactions, often under mild conditions. rsc.orgHigh selectivity, mild reaction conditions, access to novel reaction pathways.Discovery of suitable photocatalysts and optimization of light source and wavelength.

Development of Asymmetric Synthesis Methodologies (if applicable)

While this compound is an achiral molecule, the development of asymmetric syntheses for its chiral analogues is a critical area of research, particularly as many biologically active piperazine derivatives are chiral. rsc.org Future work could introduce chirality by substituting the carbon atoms of the piperazine ring.

Key research avenues include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the chiral piperazine core.

Chiral Auxiliary-Based Synthesis: Employing a temporary chiral auxiliary to direct the stereoselective formation of the piperazine ring or the introduction of substituents, followed by its removal. nih.gov

Catalytic Asymmetric Synthesis: This is the most efficient approach, involving the use of a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to induce high enantioselectivity. nih.gov Research could focus on developing novel catalysts for reactions like asymmetric hydroamination or cyclization to form the piperazine ring. nih.gov

The table below outlines potential strategies for synthesizing chiral analogues.

MethodologyPrinciplePotential AdvantagesResearch Focus
Chiral Pool SynthesisSynthesis starting from enantiomerically pure natural products (e.g., amino acids).Predictable absolute stereochemistry.Identifying suitable starting materials and efficient multi-step conversion pathways.
Chiral AuxiliariesCovalent attachment of a chiral molecule to control stereochemistry during a reaction. nih.govHigh diastereoselectivity can often be achieved.Designing easily attachable and removable auxiliaries that provide high stereocontrol.
Catalytic Asymmetric SynthesisUse of a chiral catalyst to create a chiral product from an achiral or racemic substrate. nih.govHighly efficient (low catalyst loading), atom-economical.Development of novel and highly selective catalysts for key bond-forming reactions.

Advanced Spectroscopic Studies (e.g., Solid-State NMR for crystalline forms if applicable)

A thorough characterization of this compound is essential for understanding its structure and properties. While standard techniques like ¹H and ¹³C NMR and mass spectrometry are routine, advanced spectroscopic methods can provide deeper insights.

Future research should involve:

Solid-State NMR (SSNMR): If the compound can be obtained in a crystalline form, SSNMR would be invaluable for studying its solid-state structure. It can distinguish between different polymorphs (crystal forms), which may have different physical properties. SSNMR can also probe intermolecular interactions and molecular dynamics in the solid state.

Advanced 2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of atoms, helping to determine the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Advanced infrared (IR) and Raman spectroscopy, potentially combined with computational calculations, can provide detailed information about the vibrational modes of the molecule, offering insights into bonding and conformational isomers.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the compound's three-dimensional structure, including bond lengths, bond angles, and crystal packing.

This table summarizes the potential applications of advanced spectroscopic techniques.

TechniqueInformation ProvidedResearch Goal
Solid-State NMR (SSNMR)Polymorphism, molecular packing, solid-state dynamics. mdpi.comCharacterize crystalline forms and understand solid-state properties.
2D NMR (e.g., NOESY/ROESY)Spatial proximity of nuclei, solution-state conformation.Determine the dominant three-dimensional shape of the molecule in solution.
X-ray CrystallographyPrecise 3D molecular structure, bond lengths, angles, and intermolecular interactions.Unambiguously determine the molecular geometry and packing in the solid state.
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental formula. researchgate.netConfirm the chemical identity and purity of the compound.

Further Refinement of Computational Models for Prediction of Chemical Behavior

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules. researchgate.net For this compound, computational models can complement experimental work.

Future directions include:

Conformational Analysis: Using methods like molecular mechanics or Density Functional Theory (DFT) to systematically explore the potential conformations of the molecule, particularly the orientation of the substituents and the puckering of the piperazine ring.

Prediction of Spectroscopic Properties: Employing high-level quantum chemical calculations to predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters. Comparing these predictions with experimental data can validate both the computational model and the experimental assignments.

Molecular Dynamics (MD) Simulations: Simulating the motion of the molecule over time in different environments (e.g., in various solvents or in a simulated crystal lattice) to understand its dynamic behavior and intermolecular interactions. nih.govrsc.org

QSAR Model Development: For a series of analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate computed molecular descriptors with experimentally measured properties, guiding the design of new compounds with desired characteristics. nih.gov

The following table details the application of various computational methods.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Calculation of electronic structure.Molecular geometries, reaction energies, NMR shifts, IR frequencies.
Molecular Dynamics (MD)Simulation of molecular motion over time. nih.govConformational flexibility, solvent interactions, diffusion rates.
Quantitative Structure-Activity Relationship (QSAR)Statistical modeling of properties for a series of analogues. nih.govCorrelation of structural features with chemical or biological properties.
Molecular DockingPrediction of binding modes to macromolecules. nih.govBinding affinity and orientation within a receptor or enzyme active site.

Application as a Model Compound for Understanding General Organic Reaction Mechanisms

The specific combination of functional groups in this compound makes it a suitable model for studying several fundamental organic reaction mechanisms.

Potential mechanistic studies could focus on:

N-S Bond Cleavage: The sulfonamide linkage is generally stable, but its cleavage under specific reductive or oxidative conditions can be investigated. Studying the kinetics and mechanism of this cleavage can provide insights applicable to sulfonamide chemistry in other contexts. beilstein-journals.org

Conformational Dynamics: The piperazine ring exists in a dynamic equilibrium between different chair and boat conformations. The bulky benzyl and sulfonyl substituents will influence this equilibrium. Variable-temperature NMR studies, coupled with computational modeling, could be used to quantify the energetic barriers to ring inversion and nitrogen inversion.

Benzylic Functionalization: The methylene (B1212753) bridge between the piperazine and the ethoxyphenyl group is a potential site for radical or oxidative functionalization. Investigating the reactivity of these C-H bonds could provide a deeper understanding of benzylic activation in complex molecules.

Electrophilic Aromatic Substitution: The ethoxy group on the benzene (B151609) ring is an activating group. The reactivity and regioselectivity of this ring towards various electrophiles could be studied to understand the electronic influence of the entire piperazine-sulfonyl substituent on the aromatic system.

This table highlights potential areas for mechanistic investigation.

Reaction / ProcessKey QuestionInvestigative Methods
Sulfonamide Bond CleavageWhat are the kinetics and mechanisms under various reaction conditions? beilstein-journals.orgKinetic monitoring (e.g., by HPLC or NMR), isotopic labeling studies.
Piperazine Ring InversionWhat is the energy barrier for the chair-to-chair interconversion?Dynamic NMR (DNMR) spectroscopy, computational energy profiling.
Benzylic C-H ActivationHow does the piperazine-sulfonyl moiety affect the reactivity of the benzylic protons?Reactions with radical initiators or oxidants, kinetic isotope effect studies.
Aromatic SubstitutionWhat is the directing effect of the N-benzylpiperazine-4-sulfonyl group?Competitive reaction studies with various electrophiles, product ratio analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with benzyl halides in dichloromethane (DCM) using N,NN,N-diisopropylethylamine (DIEA) as a base . To introduce sulfonyl groups (e.g., propylsulfonyl), sulfonylation reactions with propane sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) are typical. Reaction optimization includes temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via crystallization (e.g., Et2_2O) or flash chromatography . Yield improvements (~50–70%) are achieved by slow reagent addition and rigorous exclusion of moisture.

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) is critical for confirming substituent positions and detecting impurities. For example, 1^1H NMR of similar compounds shows distinct aromatic proton signals (δ 7.3–7.0 ppm for ethoxybenzyl) and piperazine methylene protons (δ 3.8–2.4 ppm) . High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N) validate molecular formulas. Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to confirm melting points .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance biological activity, and what structural modifications are most promising?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide derivatization. For instance, replacing the ethoxy group with electron-withdrawing substituents (e.g., fluoro, nitro) can improve receptor binding, as seen in tyrosine kinase inhibitors where fluorobenzyl groups enhanced activity . Sulfonyl group modifications (e.g., cyclopropylsulfonyl) may alter metabolic stability. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like carbonic anhydrase or dopamine receptors .

Q. What experimental strategies resolve contradictions in biological activity data for piperazine derivatives across different assays?

  • Methodological Answer : Discrepancies in IC50_{50} values or efficacy often arise from assay conditions (e.g., pH, co-solvents) or cell line variability. To address this:

  • Standardize protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%).
  • Validate targets : Employ orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCRs).
  • Analyze stereochemistry : Chiral impurities can skew results; use enantiopure synthesis (e.g., chiral HPLC) and X-ray crystallography to confirm configurations .

Q. How can researchers mechanistically link the physicochemical properties of this compound to its pharmacokinetic behavior?

  • Methodological Answer : LogP (octanol-water partition coefficient) and topological polar surface area (TPSA) predict absorption and blood-brain barrier (BBB) penetration. For example, piperazines with TPSA >60 Å2^2 (e.g., due to sulfonyl groups) often exhibit reduced BBB permeability. Metabolic stability is assessed via liver microsome assays (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., ethoxy demethylation). Accelerated stability studies (40°C/75% RH for 4 weeks) evaluate shelf-life .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies of piperazine derivatives?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) calculate IC50_{50} values using software like GraphPad Prism. For heterogeneous data, bootstrap resampling (1000 iterations) provides robust confidence intervals. Synergy studies (e.g., cisplatin combinations) use the Chou-Talalay method to compute combination indices (CI <1 indicates synergy) .

Q. How should researchers design experiments to evaluate the selectivity of this compound against related enzymes or receptors?

  • Methodological Answer : Panel-based screening against off-targets (e.g., CEREP Psychoactive Drug Screen) identifies selectivity. For carbonic anhydrase inhibitors, compare inhibition of hCA I vs. hCA II isoforms using esterase activity assays . Competitive binding assays (e.g., 3^3H-labeled ligands for dopamine D2/D3 receptors) quantify binding affinities (Ki_i) .

Advanced Synthesis and Modification

Q. What strategies mitigate side reactions during the sulfonylation of piperazine intermediates?

  • Methodological Answer : Sulfonylation side products (e.g., disubstituted piperazines) are minimized by:

  • Using excess sulfonyl chloride (1.5 equiv.) to drive the reaction.
  • Low-temperature reactions (−10°C) to suppress bis-alkylation.
  • Purification via pH-dependent extraction (e.g., aqueous NaHCO3_3 to remove unreacted sulfonyl chlorides) .

Q. How can flow chemistry improve the scalability of synthesizing this compound?

  • Methodological Answer : Continuous flow reactors enhance reproducibility and safety for exothermic steps (e.g., sulfonylation). Residence time optimization (5–10 min) and in-line quenching (e.g., aqueous washes) reduce byproducts. Microreactors with immobilized catalysts (e.g., Pd/C for hydrogenation) enable multistep synthesis .

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